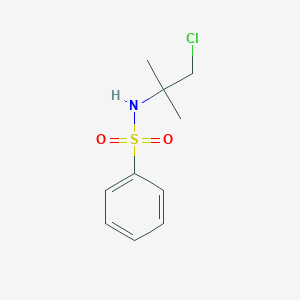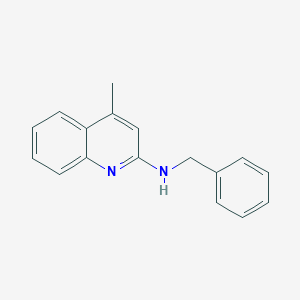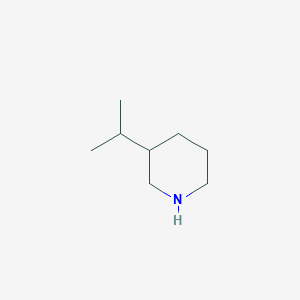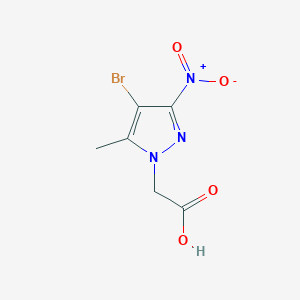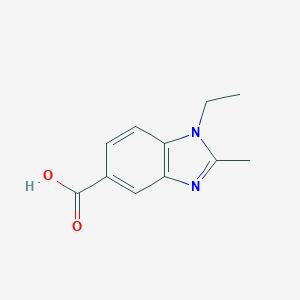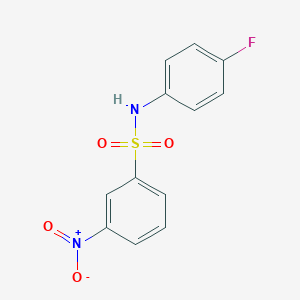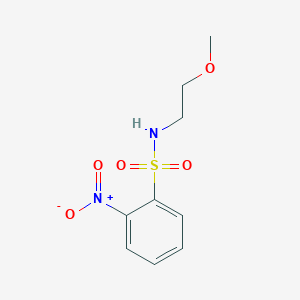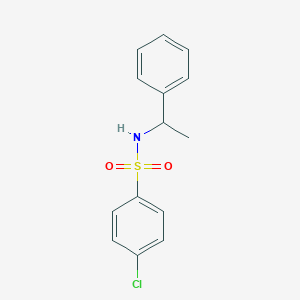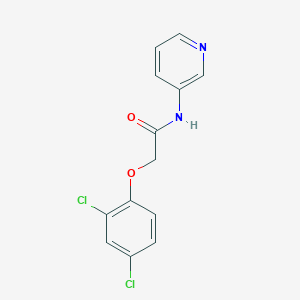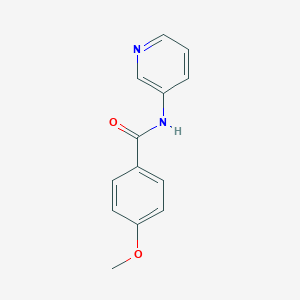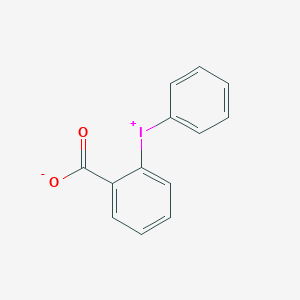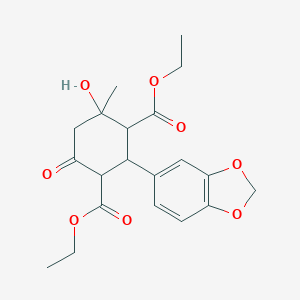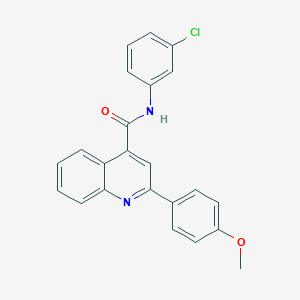![molecular formula C19H23NO5 B187623 N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide CAS No. 102011-15-4](/img/structure/B187623.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
説明
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide, commonly known as DMPEB, is a chemical compound that has been extensively studied for its biological properties. DMPEB belongs to the class of benzamide derivatives and has been found to exhibit a range of pharmacological activities.
作用機序
DMPEB exerts its biological activities by interacting with specific molecular targets. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the production of pro-inflammatory mediators. DMPEB has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes. Additionally, DMPEB has been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR) signaling pathways, which are involved in the regulation of cell growth and survival.
生化学的および生理学的効果
DMPEB has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMPEB has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In animal studies, DMPEB has been found to reduce the levels of blood glucose and improve insulin sensitivity.
実験室実験の利点と制限
DMPEB has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its biological properties, which makes it a well-characterized compound. DMPEB is also readily available and can be synthesized in the lab. However, one of the limitations of DMPEB is that its mechanism of action is not fully understood. Additionally, DMPEB has been found to exhibit low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DMPEB. One area of research is the development of DMPEB analogs that exhibit improved solubility and potency. Another area of research is the investigation of the potential use of DMPEB as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. DMPEB has also been studied as a potential treatment for cardiovascular diseases such as atherosclerosis. Further research is needed to fully understand the mechanism of action of DMPEB and its potential therapeutic applications.
Conclusion:
In conclusion, DMPEB is a well-characterized chemical compound that exhibits a range of pharmacological activities. It has been extensively studied for its anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. DMPEB exerts its biological activities by interacting with specific molecular targets and has been found to exhibit a range of biochemical and physiological effects. Although DMPEB has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand the potential therapeutic applications of DMPEB.
合成法
The synthesis of DMPEB involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-3,4-dimethoxyaniline to form DMPEB. The yield of the synthesis process is around 65%.
科学的研究の応用
DMPEB has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. DMPEB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPEB has been studied as a potential treatment for diabetes due to its ability to regulate glucose metabolism.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAOOOGRNWFPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312112 | |
| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide | |
CAS RN |
102011-15-4 | |
| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
